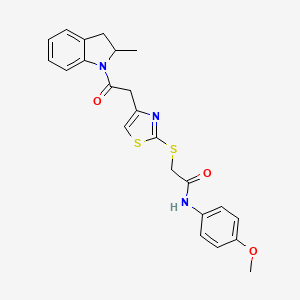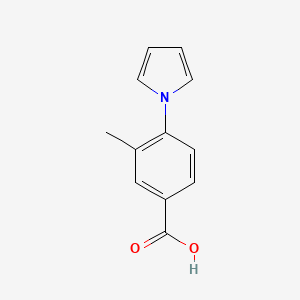
3-methyl-4-(1H-pyrrol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic building block . It is a solid substance .
Molecular Structure Analysis
The molecular formula of this compound is C12H11NO2 . The molecular weight is 201.22 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 201.22 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Biological Applications
Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized, characterized, and tested for their toxicity against different bacteria and fungi. These complexes also underwent toxicity assessment using the Brine Shrimp method (Shahid et al., 2005).
Photophysical Characterization
A study on the syntheses and photophysical characterization of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes containing pyrrole groups, highlighted their potential for biological imaging applications (Nolan et al., 2006).
Structural Investigation
Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including those with a pyrrole group, have been synthesized. The study focused on the physicochemical properties and structure of these compounds in relation to their coordination to metal centers (Tzimopoulos et al., 2010).
Electrochemical Applications
The electrochemical synthesis and properties of a composite material consisting of cobalt microparticles in a polypyrrole-benzoic matrix have been reported, indicating its potential for electronic storage applications (Hakimi et al., 2019).
Antibacterial and Antitubercular Potential
New derivatives of pyrrole, including 4-pyrrol-1-yl benzoic acid hydrazide analogs, have been synthesized and evaluated for their antibacterial and antitubercular activities (Joshi et al., 2008).
Antimycobacterial Agents
A series of pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. They were tested against Mycobacterium tuberculosis, showing promising results (Joshi et al., 2017).
Luminescence and Magnetism
The synthesis and properties of compounds like 1,8-Naphthalimide connected to benzoic acid with pyridine and pyrrole units have been investigated for their luminescence and multi-stimuli-responsive properties (Srivastava et al., 2017).
Fluorescence in Solid State
A study on an aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, found that it had a controllable fluorescence in the solid state, suggesting its potential as a thermo-responsive material for temperature monitoring devices (Han et al., 2013).
Coordination Polymer Synthesis
The synthesis of discrete molecular complexes and coordination polymers from cobalt, copper, zinc, and benzoic acid derivatives, including pyrrole-substituted benzoic acid, has been explored for their structures and gas sensing properties (Rad et al., 2016).
Antifungal Drug Target
Virtual screening identified 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid as a potential inhibitor for a novel antifungal drug target, CYP53 enzymes, highlighting its significance in antifungal drug discovery (Berne et al., 2012).
Anticancer Agent Synthesis
Research on the synthesis of bis-benzimidazole derivatives, including those with pyrrole units, has been conducted with the goal of discovering new anticancer agents. These compounds have been evaluated for their anticancer activities and ADMET properties (Rashid, 2020).
Electropolymerization Studies
Studies on electropolymerization and electrocopolymerization of pyrrole derivatives, including 4-(pyrrol-1-yl) benzenethiol, have been conducted to improve the properties of copolymerized poly(pyrrole) layers (Schneider et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-pyrrol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRWOXORJJQUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)
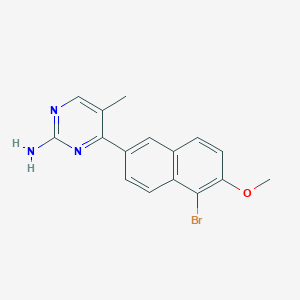
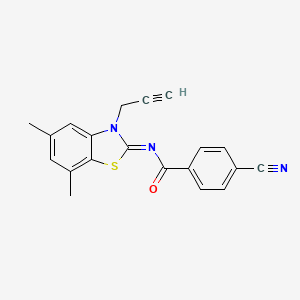
![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)
![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)


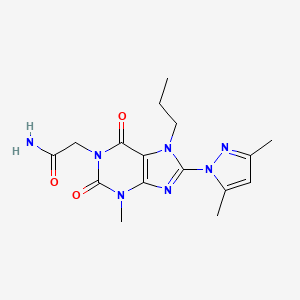
![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)
![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)
![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2730781.png)
